Cas no 2455-04-1 (4-Chlorobutanamide)

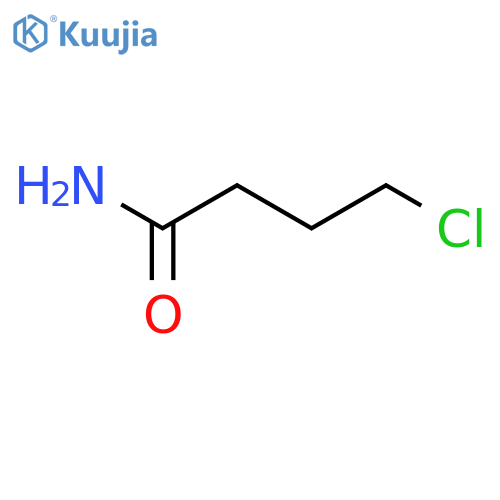

4-Chlorobutanamide structure

商品名:4-Chlorobutanamide

4-Chlorobutanamide 化学的及び物理的性質

名前と識別子

-

- 4-Chlorobutanamide

- Butanamide, 4-chloro-

- 2-chloroethylacetamide

- 4-Chlor-buttersaeure-amid

- 4-chlorobutamide

- 4-chlorobutylamine

- 4-Chlorobutyramide

- 4-chloro-butyric acid amide

- Butanamide,4-chloro

- E85562

- EINECS 219-526-9

- XYOXIERJKILWCG-UHFFFAOYSA-N

- AKOS000146112

- 3L3TW24CTR

- LS-06129

- NSC 19916

- DTXSID40179289

- NSC-19916

- 2455-04-1

- UNII-3L3TW24CTR

- SCHEMBL112079

- EN300-64328

- MFCD09739619

- NS00046091

- NSC19916

- ALBB-018689

- DB-229078

- STL261750

-

- MDL: MFCD09739619

- インチ: InChI=1S/C4H8ClNO/c5-3-1-2-4(6)7/h1-3H2,(H2,6,7)

- InChIKey: XYOXIERJKILWCG-UHFFFAOYSA-N

- ほほえんだ: NC(CCCCl)=O

計算された属性

- せいみつぶんしりょう: 121.02900

- どういたいしつりょう: 121.0294416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 64.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- PSA: 43.09000

- LogP: 1.19100

4-Chlorobutanamide セキュリティ情報

4-Chlorobutanamide 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Chlorobutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C275970-1000mg |

4-Chlorobutanamide |

2455-04-1 | 1g |

$ 615.00 | 2022-04-01 | ||

| eNovation Chemicals LLC | D964804-1g |

4-chlorobutyramide |

2455-04-1 | 95% | 1g |

$105 | 2024-06-06 | |

| Enamine | EN300-64328-5.0g |

4-chlorobutanamide |

2455-04-1 | 95% | 5g |

$228.0 | 2023-06-05 | |

| OTAVAchemicals | 4787221-250MG |

4-chlorobutanamide |

2455-04-1 | 95% | 250MG |

$115 | 2023-06-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 077874-500mg |

4-Chlorobutanamide |

2455-04-1 | 500mg |

5461CNY | 2021-05-07 | ||

| abcr | AB266363-1g |

4-Chlorobutanamide, 90%; . |

2455-04-1 | 90% | 1g |

€151.90 | 2025-03-19 | |

| Aaron | AR00C2K4-5g |

4-chlorobutyramide |

2455-04-1 | 98% | 5g |

$189.00 | 2025-01-24 | |

| Aaron | AR00C2K4-250mg |

4-chlorobutyramide |

2455-04-1 | 98% | 250mg |

$21.00 | 2025-01-24 | |

| A2B Chem LLC | AF62088-1g |

4-Chlorobutanamide |

2455-04-1 | 98% | 1g |

$44.00 | 2024-04-20 | |

| 1PlusChem | 1P00C2BS-5g |

4-chlorobutyramide |

2455-04-1 | 98% | 5g |

$167.00 | 2025-02-25 |

4-Chlorobutanamide 関連文献

-

Yu-Chao Wang,Rui-Xiang Wang,Guanyinsheng Qiu,Hongwei Zhou,Wenlin Xie,Jin-Biao Liu Org. Chem. Front. 2019 6 2471

2455-04-1 (4-Chlorobutanamide) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2279938-29-1(Alkyne-SS-COOH)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2455-04-1)4-Chlorobutanamide

清らかである:99%

はかる:5g

価格 ($):200.0